

Application Note: Chloroform/Methanol Protein Extraction for Proteomic Analysis

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Compound of Interest

Compound Name: *Ethyl chloroformate*

Cat. No.: *B041880*

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Introduction

In the field of proteomics, robust and reproducible sample preparation is a critical prerequisite for successful downstream analysis by mass spectrometry (MS). The chloroform/methanol extraction method is a widely adopted technique for the precipitation and purification of proteins from a variety of biological samples, including cell cultures, tissues, and biofluids. This method effectively removes common contaminants that interfere with MS analysis, such as detergents (e.g., SDS), salts, and lipids, resulting in a cleaner protein sample.[\[1\]](#)

The principle of this technique lies in the phase separation of a chloroform-methanol-water mixture. Proteins are denatured by the organic solvents and precipitate at the interface between the aqueous and organic phases.[\[2\]](#) This allows for the selective recovery of proteins while leaving many interfering substances in the soluble phases. This application note provides a detailed protocol for chloroform/methanol protein extraction suitable for proteomic workflows.

Advantages and Disadvantages

Advantages:

- Effective Removal of Contaminants: Efficiently removes salts, detergents, and lipids that can interfere with liquid chromatography and mass spectrometry.[\[1\]](#)
- Quantitative Precipitation: The method is known for its high protein recovery, approaching 100% for a range of protein concentrations.[\[2\]](#)

- Versatility: Applicable to a wide variety of sample types, including those containing membrane proteins.[\[2\]](#)[\[3\]](#)
- Reproducibility: When performed carefully, the protocol provides reproducible results, which is crucial for quantitative proteomics.[\[4\]](#)[\[5\]](#)

Disadvantages:

- Protein Pellet Solubility: The resulting protein pellet can sometimes be difficult to resuspend. However, the use of detergents like deoxycholic acid can aid in solubilization.[\[6\]](#)
- Potential for Protein Loss: Care must be taken during the removal of the different phases to avoid aspirating the protein pellet.[\[4\]](#)[\[7\]](#)

Experimental Protocols

This section details two common protocols for chloroform/methanol protein extraction. Protocol 1 is a general-purpose method, while Protocol 2 is specifically adapted for samples containing detergents like SDS.

Protocol 1: Standard Chloroform/Methanol Precipitation

This protocol is adapted from several sources and is suitable for a wide range of protein samples.[\[1\]](#)[\[8\]](#)

Materials and Reagents:

- Protein sample in aqueous buffer
- Methanol (CH_3OH), HPLC grade
- Chloroform (CHCl_3), HPLC grade
- Ultrapure water (H_2O)
- Microcentrifuge tubes (1.5 mL)
- Pipettes and tips

- Microcentrifuge

Procedure:

- Sample Preparation: Start with up to 100 μ L of your protein sample in a 1.5 mL microcentrifuge tube. If the volume is less than 100 μ L, adjust it to 100 μ L with ultrapure water.
- Methanol Addition: Add 400 μ L of methanol to the sample. Vortex thoroughly to mix.
- Chloroform Addition: Add 100 μ L of chloroform. Vortex again to ensure complete mixing.
- Water Addition & Phase Separation: Add 300 μ L of ultrapure water. The solution will become cloudy as the protein precipitates. Vortex the mixture.
- Centrifugation: Centrifuge the tube at 14,000 \times g for 1-2 minutes at room temperature. This will result in three distinct layers: an upper aqueous layer, a protein precipitate at the interphase, and a lower chloroform layer.
- Aqueous Phase Removal: Carefully aspirate and discard the upper aqueous phase without disturbing the protein pellet at the interphase.
- Protein Pellet Washing: Add 450 μ L of methanol to the tube. Vortex to wash the protein pellet.
- Final Centrifugation: Centrifuge at 14,000 \times g for 2-5 minutes to pellet the protein.
- Pellet Drying: Carefully remove the supernatant. Briefly air-dry the pellet for about 5 minutes. Do not over-dry the pellet, as it will be difficult to resuspend.
- Resuspension: Resuspend the protein pellet in a buffer suitable for your downstream application (e.g., a buffer containing urea or a detergent compatible with mass spectrometry).

Protocol 2: Chloroform/Methanol Precipitation for Samples Containing SDS

This protocol is optimized for samples containing the denaturing detergent Sodium Dodecyl Sulfate (SDS).^[9]

Materials and Reagents:

- Protein sample in buffer containing SDS
- Methanol (CH₃OH), HPLC grade
- Chloroform (CHCl₃), HPLC grade
- Ultrapure water (H₂O)
- Microcentrifuge tubes (1.5 mL)
- Pipettes and tips
- Microcentrifuge

Procedure:

- Sample and Reagent Addition: To 100 μ L of your protein sample containing SDS, sequentially add the following, vortexing after each addition:
 - 400 μ L of methanol
 - 100 μ L of chloroform
 - 300 μ L of ultrapure water
- Centrifugation for Phase Separation: Centrifuge the mixture at 14,000 x g for 1 minute. Three layers will form.
- Aqueous Phase Removal: Carefully remove the upper aqueous layer, being cautious not to disturb the protein flake at the interphase.
- Methanol Wash: Add 400 μ L of methanol and vortex thoroughly.
- Pelleting the Protein: Centrifuge at 20,000 x g for 5 minutes to obtain a firm protein pellet.

- Supernatant Removal and Drying: Discard the supernatant and briefly air-dry the pellet.
- Resuspension: Resuspend the pellet in a suitable buffer for your proteomic analysis.

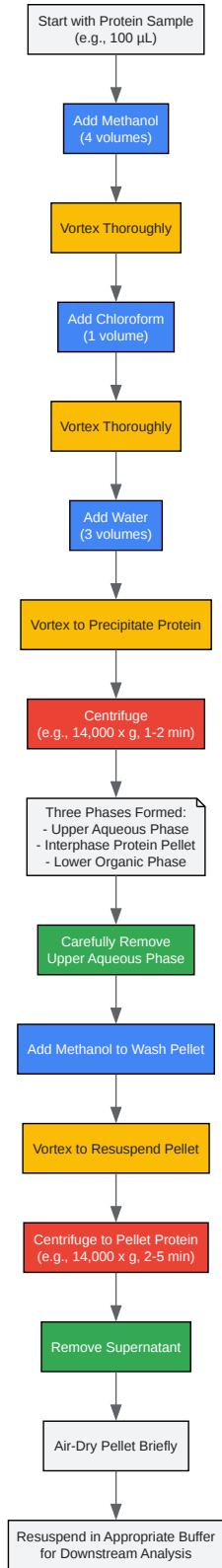
Data Presentation

The ratio of methanol, chloroform, and water is a critical parameter in this extraction method. Different ratios have been reported in the literature, and the optimal ratio may vary depending on the sample type and contaminants present.

Protocol Reference	Sample Volume (µL)	Methanol (µL)	Chloroform (µL)	Water (µL)	Final Ratio (Methanol:Chloroform:Water)
Drummond Lab[1]	100	400	100	300	4:1:3
Kessler Lab[8]	200	600	150	450	4:1:3
Wessel and Flugge (1984)[2]	100 (example)	400	100	300	4:1:3
Chen, Y., et al. (2019)[10]	~30-40 (cell pellet)	80	20	60	4:1:3
JoVE[11]	100	400	100	300	4:1:3
The Optimized Workflow for Urine Proteomics[12]	250	250	62.5	0 (initially)	4:1 (Methanol:Chloroform in sample)

Mandatory Visualization

Chloroform/Methanol Protein Extraction Workflow

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Caption: Workflow of the chloroform/methanol protein extraction protocol.

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